N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound characterized by the presence of morpholinosulfonyl and naphthylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to sulfonylation and amide formation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing amides and derivatives with morpholine or naphthyl groups. Examples include:
- N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(PHENYLSULFONYL)PROPANAMIDE
- N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
Uniqueness
N~1~-[4-(MORPHOLINOSULFONYL)PHENYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the presence of both morpholinosulfonyl and naphthylsulfonyl groups, which confer specific chemical and biological properties. These functional groups may enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C23H24N2O6S2 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C23H24N2O6S2/c26-23(11-16-32(27,28)22-8-5-18-3-1-2-4-19(18)17-22)24-20-6-9-21(10-7-20)33(29,30)25-12-14-31-15-13-25/h1-10,17H,11-16H2,(H,24,26) |
InChI Key |
LNPIUJZYIHZHFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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